molecular formula C23H22F3N3O3S B2739387 3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024020-20-9

3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2739387
CAS No.: 1024020-20-9
M. Wt: 477.5
InChI Key: BWXTXICDHNIUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-isopropyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) Source . Its primary research value lies in its high selectivity for JAK3 over other JAK family members, such as JAK1, JAK2, and TYK2, making it an essential pharmacological tool for dissecting the specific roles of JAK3-dependent signaling in cellular processes Source . The compound functions by blocking the JAK-STAT signaling pathway, which is critically involved in immune cell activation, proliferation, and inflammatory cytokine production Source . Consequently, it is extensively used in preclinical research to investigate the pathophysiology of autoimmune diseases, hematological cancers, and organ transplant rejection Source . Researchers utilize this inhibitor in vitro and in vivo to elucidate mechanisms of immune dysregulation and to evaluate the potential efficacy of targeting JAK3 for therapeutic intervention, providing crucial insights for drug discovery programs.

Properties

IUPAC Name

8,9-dimethoxy-3-propan-2-yl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O3S/c1-12(2)19-21(30)28-20-15-9-17(31-3)18(32-4)10-16(15)27-22(29(19)20)33-11-13-5-7-14(8-6-13)23(24,25)26/h5-10,12,19H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXTXICDHNIUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of imidazoquinazolines, characterized by its complex structure that includes:

  • Isopropyl group
  • Dimethoxy substituents
  • Trifluoromethylbenzyl sulfanyl group

The molecular formula can be represented as C18H18F3N3O2SC_{18}H_{18}F_3N_3O_2S, and its molecular weight is approximately 393.42 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Cytotoxicity Assays

In vitro assays using the MTT method have shown that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The IC50 values for these cell lines are summarized in Table 1:

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

The mechanism through which the compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry analysis has indicated that treatment with the compound leads to an increase in early and late apoptotic cells.
  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in treated cells, preventing further cell division.

Study 1: In Vivo Efficacy

A recent animal study evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups, indicating its potential for therapeutic application.

Study 2: Synergistic Effects

Another study explored the combination of this compound with existing chemotherapeutics (e.g., doxorubicin). The results indicated enhanced cytotoxicity when used in combination, suggesting a possible synergistic effect that could improve treatment outcomes.

Toxicity Profile

While the compound shows promising anticancer activity, it is essential to evaluate its toxicity profile. Preliminary studies indicate that at therapeutic doses, it exhibits minimal toxicity toward normal cells, but further studies are needed to confirm these findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo[1,2-c]quinazolinones with variations in substituents at positions 3, 5, 8, and 7. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Physicochemical Comparison of Key Analogs

Compound Name / CAS Number Substituents (Position) Molecular Weight (g/mol) Key Physical Properties References
Target Compound (1030881-50-5) 3-isopropyl, 8,9-dimethoxy, 5-[4-(trifluoromethyl)benzyl]sulfanyl ~503.47* Not explicitly reported; inferred lipophilicity
5-[(2,4-Dichlorobenzyl)sulfanyl] analog (1024597-10-1) 3-isopropyl, 8,9-dimethoxy, 5-[2,4-dichlorobenzyl]sulfanyl 478.39 Density: 1.43 g/cm³; Boiling point: 609.4°C
5-[(2-Chloro-6-fluorobenzyl)sulfanyl] (672949-33-6) 8,9-dimethoxy, 5-[2-chloro-6-fluorobenzyl]sulfanyl 419.86 Not reported
5-(Octylsulfanyl) analog (1024591-25-0) 3-isopropyl, 8,9-dimethoxy, 5-octylsulfanyl ~476.63* Not reported
5-[(3,4-Dichlorobenzyl)sulfanyl] analog (CAS N/A) 8,9-dimethoxy, 5-[3,4-dichlorobenzyl]sulfanyl ~443.32* Not reported
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl] (860650-27-7) 2-methyl, 5-[3-methoxybenzyl]sulfanyl, triazolo[1,5-c]quinazoline scaffold ~423.45* Discontinued product
5-(Benzylsulfanyl) analog (477768-52-8) 3-benzyl, 8,9-dimethoxy, 5-benzylsulfanyl 457.54 Not reported

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s molecular weight (~503.47) is higher than analogs with simpler benzyl or alkyl sulfanyl groups (e.g., 5-octylsulfanyl analog: ~476.63) due to the bulky 4-(trifluoromethyl)benzyl group .
  • Halogenated benzyl groups (e.g., 2,4-dichloro or 3,4-dichloro) increase molecular weight moderately (~443–478 g/mol) .

Impact of Trifluoromethyl vs. Halogenated analogs (e.g., 2,4-dichloro) exhibit higher predicted boiling points (~609°C) and densities (~1.43 g/cm³), suggesting stronger intermolecular interactions .

Role of Methoxy Groups :

  • All compounds retain 8,9-dimethoxy substituents, which may contribute to π-π stacking interactions in biological targets .

Synthetic Accessibility: demonstrates that imidazo[1,2-c]quinazolinones are synthesized via one-pot reactions, suggesting the target compound and its analogs follow similar pathways with tailored starting materials .

Research Findings and Implications

  • Structural Diversity : Modifications at position 5 (sulfanyl group) are common, with benzyl, alkyl, and halogenated benzyl variants being widely explored .
  • Trifluoromethyl Significance : The 4-(trifluoromethyl)benzyl group in the target compound is a strategic choice to balance electronic effects (electron-withdrawing) and lipophilicity, a trend observed in drug design for CNS and anticancer agents .
  • Gaps in Data : While physicochemical properties (e.g., melting points, solubility) are sparsely reported, analogs like the 5-[(2,4-dichlorobenzyl)sulfanyl] derivative provide benchmarks for predicted properties .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?

Methodological Answer: The synthesis of imidazo[1,2-c]quinazolinone derivatives often employs multicomponent reactions (MCRs) with benzyl halides, as demonstrated in studies of structurally similar compounds . Key steps include:

  • Catalyst optimization : A deep eutectic catalyst (e.g., NGPU) significantly improves yields (up to 92%) and reduces reaction times (2–4 hours) compared to traditional methods .
  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of intermediates, particularly for sulfur-containing moieties (e.g., sulfanyl groups) .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves steric hindrance issues caused by the isopropyl and trifluoromethylbenzyl groups .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the 8,9-dimethoxy and sulfanyl substituents. The trifluoromethyl group’s electron-withdrawing effect causes distinct downfield shifts in adjacent protons .
  • X-ray crystallography : Resolve steric interactions between the isopropyl group and the quinazolinone core. Comparable imidazo-quinazolinones show planar frameworks with dihedral angles <10° .
  • Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns from the sulfur atom and trifluoromethyl group .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

Methodological Answer:

  • Orthogonal assays : Use both cell-based (e.g., MTT assays for cytotoxicity) and target-specific (e.g., kinase inhibition profiling) models. For example, structurally related imidazo-pyrimidines show divergent activity depending on substitution patterns .
  • SAR analysis : Systematically vary the 4-(trifluoromethyl)benzylsulfanyl group to isolate its role in biological activity. Replace with non-fluorinated analogs (e.g., methylbenzyl) to assess fluorophoric effects .

Q. What strategies are recommended for studying environmental stability and degradation pathways?

Methodological Answer:

  • Long-term stability studies : Design accelerated degradation experiments under varying pH (1–13), temperature (25–60°C), and UV exposure. Track degradation products via LC-MS, focusing on cleavage of the sulfanyl bond or demethylation of methoxy groups .
  • Ecotoxicology : Use microcosm models to assess bioaccumulation potential. The trifluoromethyl group’s hydrophobicity (logP ~3.5) suggests moderate environmental persistence .

Q. How can computational modeling guide mechanistic studies of this compound’s activity?

Methodological Answer:

  • Docking simulations : Target kinases (e.g., EGFR or VEGFR2) using AutoDock Vina. The sulfanyl group’s flexibility allows for multiple binding poses, while the trifluoromethylbenzyl moiety enhances hydrophobic pocket interactions .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Focus on hydrogen bonding between the quinazolinone core and catalytic lysine residues .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Fragment-based design : Replace the imidazo[1,2-c]quinazolinone core with pyrimido[5,4-c]thieno analogs to assess scaffold flexibility .
  • Isosteric substitutions : Swap the 3-isopropyl group with cyclopropyl or tert-butyl to evaluate steric effects on target binding .

Q. How can researchers integrate this compound into broader pharmacological studies (e.g., in vivo models)?

Methodological Answer:

  • Dosing regimens : Start with 5–20 mg/kg in murine models, adjusting for the compound’s high plasma protein binding (>90%) due to hydrophobic substituents .
  • Toxicity screening : Monitor hepatic enzymes (ALT/AST) and renal function (creatinine) weekly. Comparable imidazo derivatives show dose-dependent hepatotoxicity at >50 mg/kg .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reproduce conditions : Ensure strict control of reaction atmosphere (N2_2 vs. air) and moisture levels, as the sulfanyl group is prone to oxidation .
  • Byproduct analysis : Use HPLC to identify competing pathways (e.g., dimerization of intermediates) that reduce yields .

Q. What steps mitigate variability in biological assay results?

Methodological Answer:

  • Standardize protocols : Pre-incubate cell lines with the compound for 24 hours to account for delayed membrane permeability .
  • Negative controls : Include a "scrambled" analog (e.g., 8,9-dihydroxy instead of dimethoxy) to differentiate target-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.